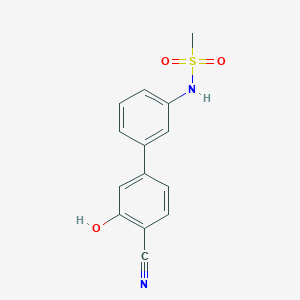
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% (5-BPCP) is a synthetic phenolic compound widely used in the lab for various scientific research applications. It is a white to off-white crystalline solid that is soluble in water, ethanol, and other polar solvents. Its structure is composed of a benzyloxy group, a phenyl group, and a cyanophenol group, which gives it its unique properties. 5-BPCP has been used in numerous studies due to its ability to interact with biological molecules, and its ability to be used in a variety of lab experiments.
Wirkmechanismus
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% is known to interact with biological molecules, such as proteins, enzymes, and DNA. It is believed that its ability to interact with these molecules is due to its structure, which contains a benzyloxy group, a phenyl group, and a cyanophenol group. The benzyloxy group is believed to interact with the hydrophobic regions of proteins, while the phenyl group is believed to interact with the hydrophilic regions of proteins. The cyanophenol group is believed to interact with the hydrophobic regions of enzymes and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% are not yet fully understood. However, it is known that it can interact with biological molecules, such as proteins, enzymes, and DNA. It is also known that it can affect the structure of proteins, and that it can affect the binding of proteins to other molecules. Additionally, it is believed that it can affect the activity of enzymes, and that it can affect the activity of antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% in lab experiments is its ability to interact with biological molecules, such as proteins, enzymes, and DNA. This makes it an ideal tool for studying the structure and function of these molecules. Additionally, it is relatively easy to synthesize and is relatively stable in a variety of solvents. However, it can be toxic if ingested, and it can be difficult to remove from the environment once it has been used in a lab experiment.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95%. These include further study of its biochemical and physiological effects, further study of its ability to interact with biological molecules, further study of its ability to affect the structure and function of proteins, and further study of its ability to affect the binding of proteins to other molecules. Additionally, further study of its ability to affect the activity of enzymes and antibiotics could be conducted. Finally, further study of its ability to be used in a variety of lab experiments could be conducted.
Synthesemethoden
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% is synthesized through a multi-step process that involves the reaction of a phenol with a cyanide compound, and the subsequent reaction of the resulting intermediate with a benzyloxy group. The reaction is carried out in a solvent, such as dimethylsulfoxide (DMSO), and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of around 100°C.
Wissenschaftliche Forschungsanwendungen
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific studies, such as the synthesis of other compounds, the study of the structure of proteins, and the study of the mechanism of action of drugs. It is also used in the study of the structure of enzymes, and in the study of the binding of proteins to other molecules. Additionally, it has been used in the study of the structure of DNA, and in the study of the mechanism of action of antibiotics.
Eigenschaften
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDNOUOEVSVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685005 |
Source


|
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-cyanophenol | |
CAS RN |
1261987-63-6 |
Source


|
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














